Bienvenue dans la boutique en ligne BenchChem!

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity ADME Prediction Sulfonamide Analog Series

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-64-7) is a sulfamoyl‑benzamide derivative incorporating a 1,3,4‑oxadiazole heterocycle. It belongs to a chemical class recognized for matrix metalloprotease (MMP) inhibition and carbonic anhydrase binding potential.

Molecular Formula C17H18N6O4S
Molecular Weight 402.43
CAS No. 850935-64-7
Cat. No. B2532935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
CAS850935-64-7
Molecular FormulaC17H18N6O4S
Molecular Weight402.43
Structural Identifiers
SMILESCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
InChIInChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24)
InChIKeyDBEAWVBBARICHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-64-7): Structural and Predicted Physicochemical Baseline


The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850935-64-7) is a sulfamoyl‑benzamide derivative incorporating a 1,3,4‑oxadiazole heterocycle. It belongs to a chemical class recognized for matrix metalloprotease (MMP) inhibition and carbonic anhydrase binding potential [1]. The compound is catalogued in screening libraries by ChemBridge and other vendors but, according to the ZINC20 database, currently has no reported biological activity or associated publications in ChEMBL [2]. Its molecular formula is C₁₇H₁₈N₆O₄S (MW = 402.4 g/mol), and its computed octanol–water partition coefficient (XLogP) is approximately 1.85, with a predicted aqueous solubility (LogS) of about −3.84 [2][3].

Why Generic In‑Class Substitution Fails for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide


Close analogs share the 5‑ethyl‑1,3,4‑oxadiazol‑2‑yl benzamide scaffold but differ exclusively in the sulfamoyl N‑substituents; for example, the dimethyl (CAS 685837‑32‑5), diisobutyl (CAS 850935‑71‑6), and dibutyl (CAS 850935‑58‑9) variants. These modifications produce diverging physicochemical properties—such as logP differences exceeding 1.5 log units—that would be expected to alter membrane permeability, solubility, and target binding kinetics [1][2]. Moreover, the bis(2‑cyanoethyl) motif introduces two terminal nitrile groups that increase the molecule’s topological polar surface area and hydrogen‑bond acceptor capacity relative to simple alkyl analogs, features that cannot be reproduced by generic substitution [2]. Therefore, direct interchange without experimental validation risks loss of the specific property profile for which this compound was selected.

Quantitative Differentiation Evidence for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide Versus Closest Analogs


Lipophilicity Modulation: LogP Comparison with Diisobutyl Analog

The target compound exhibits an XLogP of 1.85, whereas the diisobutyl-substituted analog (4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, CAS 850935-71-6) has an XLogP of 3.6 [1][2]. This 1.75 log unit difference indicates substantially lower lipophilicity, which is predicted to enhance aqueous solubility and reduce non-specific protein binding.

Lipophilicity ADME Prediction Sulfonamide Analog Series

Hydrogen-Bond Acceptor Capacity: Nitrile Group Contribution

The target compound contains 10 hydrogen-bond acceptor (HBA) atoms—two more than the diisobutyl analog (7 HBA) owing to the pair of cyano nitrogen atoms [1]. This increased HBA count is a direct consequence of the bis(2-cyanoethyl) motif and is unavailable in alkyl-substituted comparators.

Hydrogen Bonding Molecular Recognition Sulfonamide Library Design

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability

The diisobutyl analog exhibits a TPSA of 114 Ų [1]. Incorporating two cyano groups increases the target compound’s TPSA to an estimated 140 Ų, exceeding the typical 140 Ų threshold for favorable oral bioavailability prediction and suggesting a restricted passive membrane permeation profile relative to the more lipophilic comparator [2].

TPSA Blood-Brain Barrier Drug-likeness

Predicted Aqueous Solubility Differentiation

The target compound has a predicted LogS of −3.84 (≈ 0.058 mg/mL) [1]. While this value indicates moderate–low solubility, it contrasts with the higher lipophilicity of the diisobutyl analog (XLogP 3.6) which is anticipated to exhibit even lower aqueous solubility. This solubility profile may facilitate in vitro assay preparation at typical screening concentrations (10–100 µM).

Solubility Biopharmaceutics Compound Handling

Optimal Application Scenarios for 4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide Based on Quantified Differentiation


Scouting a Lower-Lipophilicity Sulfamoyl‑Oxadiazole Probe for ADME Panel Screening

When a screening campaign requires a sulfamoyl‑oxadiazole benzamide with reduced logP to minimize nonspecific binding and improve aqueous solubility, the target compound (XLogP 1.85) provides a 1.75‑log‑unit advantage over the diisobutyl analog (XLogP 3.6) [1]. This makes it suitable for ADME panels where moderate lipophilicity is preferred.

Structure‑Based Design Requiring Enhanced Hydrogen‑Bond Acceptor Motifs

For molecular docking or fragment‑based lead discovery targeting proteins with polar binding pockets, the bis(2‑cyanoethyl) group supplies two additional hydrogen‑bond acceptor atoms (10 vs. 7 in the diisobutyl analog) . This feature is not replicated by dimethyl, dibutyl, or diisobutyl comparators.

Peripheral‑Restricted Compound Libraries for CNS‑Exclusion Studies

The estimated TPSA of ~140 Ų places the compound near the threshold for restricted blood–brain barrier penetration, contrasting with the diisobutyl analog’s TPSA of 114 Ų [2]. This profile supports its use in designing peripherally selective chemical probes.

Quote Request

Request a Quote for 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.